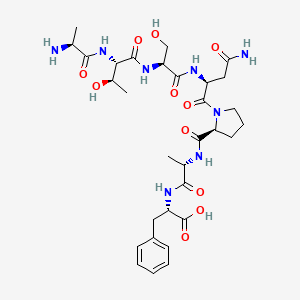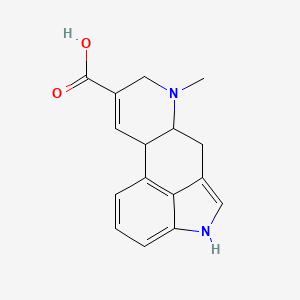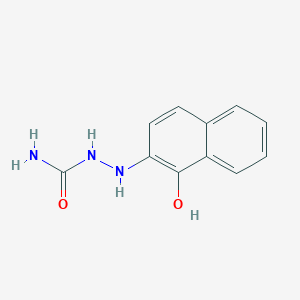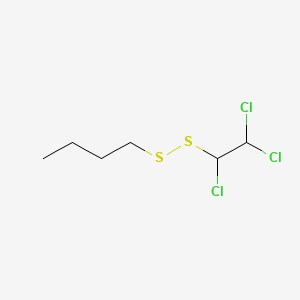
Butyl 1,2,2-trichloroethyl disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 1,2,2-trichloroethyl disulfide is an organic compound with the molecular formula C6H11Cl3S2. This compound belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur (S-S) bond. Disulfides are commonly found in various natural products, pharmaceuticals, and industrial chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfides, including butyl 1,2,2-trichloroethyl disulfide, typically involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. Common oxidants used in these reactions include molecular oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, and benzoquinones . The reaction conditions can vary, but they often involve mild temperatures and the use of solvents such as ethanol or subcritical water .
Industrial Production Methods
Industrial production of disulfides may involve the use of metal-containing catalysts or physical methods such as photo- or microwave irradiation. These methods aim to enhance the efficiency and selectivity of the disulfide formation process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 1,2,2-trichloroethyl disulfide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidants include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 1,2,2-trichloroethyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Disulfides play a crucial role in the folding and stabilization of proteins. This compound can be used to study disulfide bond formation and its effects on protein structure.
Medicine: Disulfides are explored for their potential therapeutic applications, including as prodrugs that release active thiols in the body.
Industry: Disulfides are used as vulcanizing agents in the rubber industry and as intermediates in the synthesis of various chemicals
Mécanisme D'action
The mechanism of action of butyl 1,2,2-trichloroethyl disulfide involves the cleavage of the disulfide bond, which can lead to the formation of reactive thiol intermediates. These thiols can interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving redox reactions and thiol-disulfide exchange processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl disulfide
- Dibutyl disulfide
- Di-tert-butyl disulfide
Uniqueness
Butyl 1,2,2-trichloroethyl disulfide is unique due to the presence of three chlorine atoms on the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other disulfides and can lead to different chemical and biological properties .
Propriétés
Numéro CAS |
4560-93-4 |
|---|---|
Formule moléculaire |
C6H11Cl3S2 |
Poids moléculaire |
253.6 g/mol |
Nom IUPAC |
1-(1,2,2-trichloroethyldisulfanyl)butane |
InChI |
InChI=1S/C6H11Cl3S2/c1-2-3-4-10-11-6(9)5(7)8/h5-6H,2-4H2,1H3 |
Clé InChI |
YBBKIICIEUHEPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCSSC(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


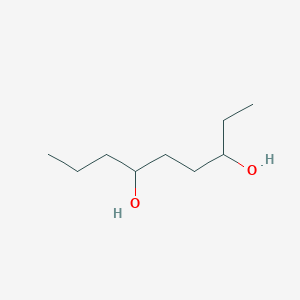
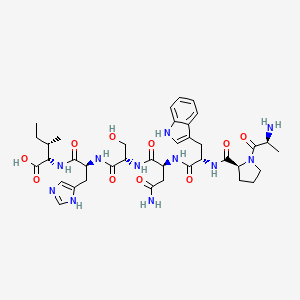
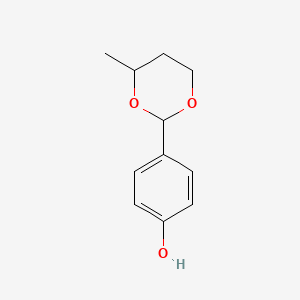
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

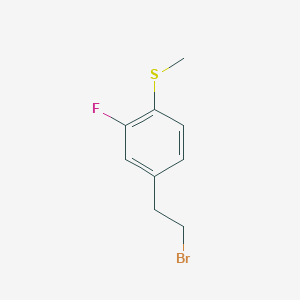
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
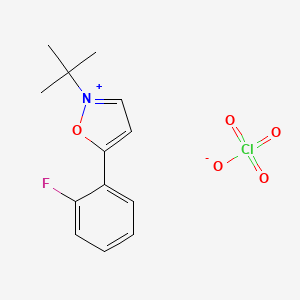

![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
